

Geranylacetone CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Geranylacetone**

Cat. No.: **B1662035**

[Get Quote](#)

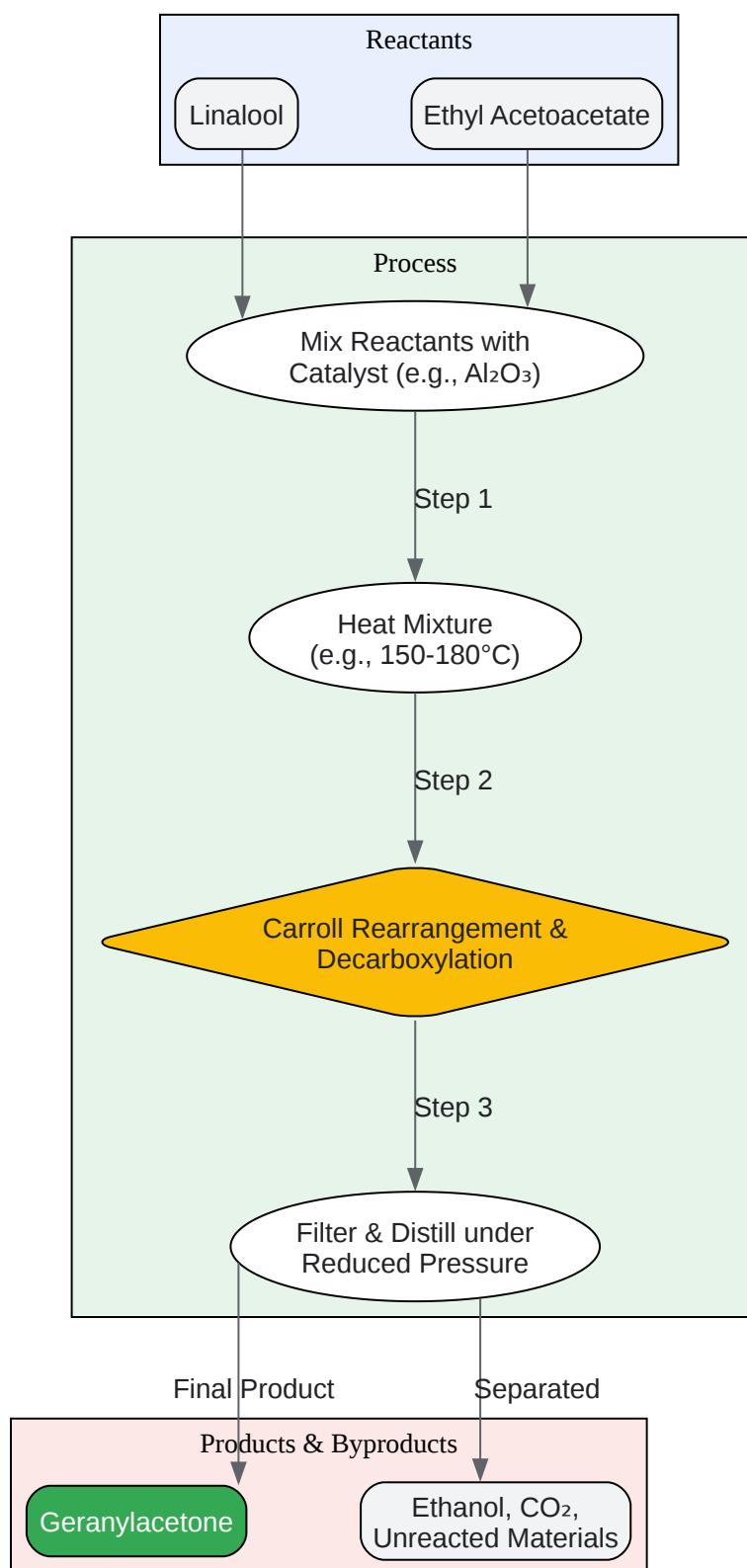
An In-Depth Technical Guide to **Geranylacetone** for Researchers and Drug Development Professionals

Abstract

Geranylacetone is a naturally occurring acyclic monoterpenoid ketone found in various plants and essential oils.^[1] It is a significant molecule in both industrial and research settings, primarily serving as a critical intermediate in the synthesis of valuable compounds such as isophytol, a precursor to Vitamin E, as well as farnesol and nerolidol.^{[2][3]} Characterized by its fresh, magnolia-like floral scent, it is also widely utilized as a fragrance and flavoring agent.^[4] ^[5] This guide provides a comprehensive overview of **Geranylacetone**, detailing its chemical identity, synthesis protocols, key applications in research and industry, and essential safety and handling procedures to support the work of scientists and drug development professionals.

Chemical Identity and Physicochemical Properties

Geranylacetone is chemically known as (5E)-6,10-dimethylundeca-5,9-dien-2-one.^[1] It exists as a mixture of (E) and (Z) isomers, though the (E)-isomer, or trans-**Geranylacetone**, is often the focus.^[6] The compound is a colorless to pale yellow oily liquid that is practically insoluble in water.^{[3][7]} Its key identifiers and properties are summarized below.


Property	Value	Source(s)
IUPAC Name	(5E)-6,10-dimethylundeca-5,9-dien-2-one	[1]
Synonyms	Dihydropseudoionone, 6,10-Dimethyl-5,9-undecadien-2-one	[8]
Molecular Formula	C ₁₃ H ₂₂ O	[6] [8]
Molecular Weight	194.31 g/mol	[1] [8]
CAS Number	3796-70-1 ((E)-isomer) 689-67-8 (isomer mixture)	[6] [9]
Appearance	Colorless to light yellow oily liquid	[3]
Odor	Fresh, green, floral (magnolia-like)	[3] [4]
Boiling Point	~250 °C	[3]
Flash Point	~101 °C	[3]
Density	~0.873 g/cm ³ at 20°C	[3]
Solubility	Practically insoluble in water	[7]

Synthesis and Manufacturing

The most prevalent industrial method for synthesizing **Geranylacetone** is the Carroll Rearrangement (also referred to as the Carroll Reaction).[\[2\]](#)[\[10\]](#) This process involves the reaction of linalool with an acetoacetic ester, such as ethyl acetoacetate or methyl acetoacetate, typically in the presence of a catalyst.[\[2\]](#)[\[11\]](#) The reaction proceeds via a β -keto ester intermediate which then undergoes decarboxylation to yield the final ketone product.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **Geranylacetone** via the Carroll Reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Geranylacetone** via Carroll Reaction.

Experimental Protocol: Synthesis from Linalool

This protocol is a synthesized methodology based on common practices described in the literature for the Carroll Reaction.[10][11]

Materials:

- Linalool
- Methyl acetoacetate or Ethyl acetoacetate
- Catalyst: Activated Aluminum Oxide (Al_2O_3) or Aluminum Isopropoxide
- Reaction vessel equipped with a mechanical stirrer, heating mantle, thermometer, and distillation apparatus
- Vacuum distillation setup

Procedure:

- Catalyst Preparation: Ensure the aluminum oxide catalyst is activated by heating if necessary to remove moisture.
- Reaction Setup: Charge the reaction vessel with linalool and the catalyst. A typical catalyst loading is 3.5-5% of the weight of the linalool.[11]
- Heating: Begin stirring and heat the mixture to the reaction temperature, typically between 150-180°C.[11]
- Reactant Addition: Slowly add methyl acetoacetate dropwise to the heated mixture. The molar ratio of linalool to methyl acetoacetate is generally maintained between 1:1 and 1:1.3. [11] The slow addition helps control the reaction rate and temperature.
- Reaction Monitoring: During the reaction, byproducts such as methanol (if using methyl acetoacetate) and carbon dioxide are generated and can be continuously separated and collected.[11] The reaction is typically carried out for several hours until completion, which can be monitored by techniques like GC analysis.

- Purification: After the reaction is complete, cool the mixture. Filter the crude product to remove the solid catalyst.
- Distillation: Purify the filtered liquid by distillation under reduced pressure. Unreacted starting materials can be collected as the initial fraction and potentially reused.[\[11\]](#) The final fraction will be the purified **Geranylacetone**.

Applications in Research and Drug Development

While widely known for its use in fragrances, **Geranylacetone** holds significant value as a chemical intermediate and a bioactive molecule.

Intermediate for Vitamin and Terpene Synthesis

The primary industrial application of **Geranylacetone** is as a precursor for the synthesis of isophytol.[\[2\]](#)[\[3\]](#) Isophytol is the key side-chain component required for the commercial production of Vitamin E (α -tocopherol), a vital antioxidant. Consequently, the demand for Vitamin E directly influences the production scale of **Geranylacetone**.[\[3\]](#) It is also a starting material for synthesizing other important terpenes like farnesol and nerolidol.

Biological and Pharmacological Activities

Geranylacetone has demonstrated several biological activities that are of interest to researchers. Studies have shown it possesses antioxidant properties and may inhibit the growth of certain cancer cell lines, such as melanoma B-16 and leukemia HL-60.[\[5\]](#) It has also been investigated for its potential to protect the gastric mucosa.[\[5\]](#)

It is crucial to distinguish **Geranylacetone** from its more complex analog, **Geranylgeranylacetone** (GGA), also known as Teprenone. GGA is an anti-ulcer drug that has been shown to induce the expression of heat shock proteins (HSPs), particularly HSP70, conferring cytoprotective and anti-inflammatory effects against various cellular stressors.[\[12\]](#) [\[13\]](#) While **Geranylacetone** is a structurally related and simpler molecule, much of the specific research on heat shock protein induction and cytoprotection is focused on GGA.[\[12\]](#)

Application in Delivery Systems

A significant challenge in applying **Geranylacetone** in food or pharmaceutical contexts is its poor water solubility and high volatility.[\[5\]](#) Research has focused on overcoming this limitation

by developing advanced delivery systems. One successful approach involves the encapsulation of **Geranylacetone** into β -cyclodextrin inclusion complexes. This method has been shown to improve its solubility and thermal stability, providing a basis for its expanded application in industries requiring controlled release and enhanced stability.[5]

Safety, Handling, and Storage

Proper handling of **Geranylacetone** is essential due to its hazardous properties. It is classified as a skin irritant and is toxic to aquatic ecosystems with long-lasting effects.[14][15]

Hazard Class	GHS Code	Statement	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[14]
Hazardous to the Aquatic Environment	H411	Toxic to aquatic life with long lasting effects	[14]

Handling and Personal Protective Equipment (PPE):

- Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[16][17]
- Wear appropriate personal protective equipment, including chemical safety goggles, nitrile or PVC gloves, and a lab coat.[16][17]
- Avoid all direct contact with skin and eyes. In case of skin contact, wash immediately and thoroughly with soap and water.[14]
- Do not eat, drink, or smoke in areas where the chemical is handled.[17]

Storage:

- Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[17]
- Keep away from oxidizing agents, heat, and sources of ignition.[17]

- Recommended storage temperature is often refrigerated (<15°C) in a dark place to maintain stability.

Conclusion

Geranylacetone is a versatile ketone with a dual role as a high-demand industrial intermediate and a molecule of interest for its bioactive properties. Its synthesis, primarily through the robust Carroll Reaction, is well-established, enabling the large-scale production required for the synthesis of Vitamin E and other terpenes. For researchers, its inherent biological activities and the potential for enhanced efficacy through novel delivery systems present ongoing opportunities for exploration. Adherence to strict safety protocols is mandatory to ensure its responsible and effective use in both laboratory and industrial environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Geranylacetone | C13H22O | CID 1549778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Geranylacetone - Wikipedia [en.wikipedia.org]
- 3. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Study on the preparation of geranyl acetone and β -cyclodextrin inclusion complex and its application in cigarette flavoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]
- 7. ymdb.ca [ymdb.ca]
- 8. chemscene.com [chemscene.com]
- 9. Geranylacetone | 3796-70-1 [chemicalbook.com]
- 10. CN1546449A - Process for manufacturing geranylacetone - Google Patents [patents.google.com]

- 11. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]
- 12. ゲラニルゲラニルアセトン | Sigma-Aldrich [sigmaaldrich.com]
- 13. WO2013157926A1 - Geranyl geranyl acetone analogs and uses thereof - Google Patents [patents.google.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Geranylacetone CAS number and molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662035#geranylacetone-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com